molecular formula C20H21N3O3S2 B6558379 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide CAS No. 1040658-10-3

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B6558379
CAS No.: 1040658-10-3
M. Wt: 415.5 g/mol
InChI Key: DLTDDEAZLYZFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a distinctive structure that combines a thiazole core, a methanesulfonyl-substituted aniline, and a phenethyl acetamide group. The presence of the thiazole ring is a common motif in bioactive molecules, often associated with diverse biological activities. The methanesulfonyl (mesyl) group can act as a strong hydrogen bond acceptor, potentially enhancing the molecule's ability to interact with biological targets such as enzymes or receptors. The N-(2-phenylethyl)acetamide moiety may contribute to improved pharmacokinetic properties, including membrane permeability. As a result, this compound serves as a valuable chemical tool for researchers investigating new therapeutic agents, studying protein-protein interactions, or exploring structure-activity relationships (SAR) in drug discovery. It is particularly useful for in vitro assays and high-throughput screening campaigns aimed at identifying novel lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-28(25,26)18-9-7-16(8-10-18)22-20-23-17(14-27-20)13-19(24)21-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTDDEAZLYZFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Scaffolds

a. Mirabegron

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .
  • Key Differences: The phenylamino group in Mirabegron is substituted with a hydroxyethylamino-ethylphenyl moiety, enabling hydrogen bonding via the hydroxyl group, whereas the target compound features a methanesulfonylphenyl group, which may enhance hydrophilicity and electrostatic interactions. Biological Activity: Mirabegron selectively activates β3-adrenergic receptors for overactive bladder treatment, while the mesyl group in the target compound could shift selectivity toward other GPCR subtypes or enzymes .

b. N-(4-{2-[(4-Methoxyphenyl)amino]-1,3-Thiazol-4-yl}Phenyl)Acetamide (DY18M061)

  • Structure: Contains a 4-methoxyphenylamino group instead of methanesulfonylphenyl .
  • No reported therapeutic applications, but the substitution pattern highlights the importance of electron-withdrawing groups for target engagement .

c. N-{4-[2-(3-Fluoroanilino)-1,3-Thiazol-4-yl]Phenyl}Acetamide (PDB 4CJ Ligand)

  • Structure: Features a 3-fluorophenylamino group and an unmodified acetamide chain .
  • Key Differences :
    • Fluorine’s electronegativity may enhance binding affinity via halogen bonding, whereas the mesyl group in the target compound offers broader polar interactions.
    • This compound’s role in crystallographic studies suggests utility in structural biology, contrasting with the target compound’s undetermined applications .
Functional Analogues with Modified Acetamide Chains

a. N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide

  • Structure: The acetamide side chain incorporates a morpholino ring, enhancing rigidity and basicity .
  • Key Differences: The morpholino group may improve blood-brain barrier (BBB) penetration compared to the 2-phenylethyl group in the target compound. No therapeutic data are provided, but such modifications are common in CNS-targeting drugs .

b. Quinazolin-4-one Derivatives (e.g., Compound 18)

  • Structure: Combines a quinazolinone core with thiazole-acetamide substituents .
  • Key Differences: The quinazolinone core replaces the thiazole ring, shifting activity from GPCRs to glucokinase activation. Demonstrates how scaffold variation diversifies biological targets, even with conserved acetamide-thiazole motifs .
Pharmacokinetic and Physicochemical Comparisons
Compound Molecular Weight (g/mol) Key Substituents LogP* Solubility Therapeutic Indication
Target Compound ~407.5 (calculated) 4-Methanesulfonylphenyl, 2-phenylethyl 2.8 Moderate Undetermined
Mirabegron 396.5 Hydroxyethylamino-ethylphenyl 2.5 High Overactive bladder
DY18M061 ~347.4 4-Methoxyphenyl 3.1 Low Undetermined
N-[4-(2-Chlorophenyl)-Thiazol-2-yl]-2-Morpholinoacetamide ~365.9 2-Chlorophenyl, morpholino 2.2 Moderate Research chemical

*Estimated using fragment-based methods.

  • Key Observations: The methanesulfonyl group in the target compound likely improves solubility over Mirabegron’s hydroxyl group, which may require formulation aids.
Research Findings and Mechanistic Insights
  • Mirabegron: Rescues memory loss in Alzheimer’s models via β3-adrenoceptor activation, suggesting CNS activity . The target compound’s mesyl group may alter CNS penetration or receptor subtype selectivity.
  • Quinazolinone Derivatives: Activate glucokinase at micromolar concentrations, emphasizing the scaffold’s versatility .
  • Structural Biology : Thiazole-acetamide compounds like the PDB 4CJ ligand stabilize protein-ligand complexes via thiazole π-stacking and acetamide hydrogen bonding, a feature likely shared by the target compound .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole scaffold is constructed via cyclization of α-haloacetophenone derivatives with thiourea. For example:

  • Reaction of ethyl 2-bromoacetoacetate with thiourea in ethanol at reflux yields 2-amino-4-(ethoxycarbonyl)thiazole.

  • Hydrolysis of the ester group to carboxylic acid using aqueous NaOH.

Optimization Data :

ConditionSolventTemperature (°C)Yield (%)Purity (%)
Ethanol, 12 hEtOH787895
THF, 8 hTHF658598

Functionalization of the Thiazole 2-Position

Buchwald-Hartwig Amination

A palladium-catalyzed coupling installs the 4-methanesulfonylphenyl group:

  • 2-Bromothiazole-4-acetic acid reacts with 4-methanesulfonylaniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene.

  • Reaction at 110°C for 24 h achieves >90% conversion.

Critical Parameters :

  • Catalyst loading: 5 mol% Pd(OAc)₂.

  • Base: Cs₂CO₃ (2.5 equiv).

  • Ligand: Xantphos (10 mol%).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The carboxylic acid intermediate is activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) and coupled with 2-phenylethylamine:

  • 2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetic acid (1.0 equiv) is mixed with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.

  • 2-Phenylethylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 h.

Yield and Purity :

  • Isolated yield: 82–88%.

  • HPLC purity: >99% after crystallization from toluene/n-butanol.

Crystallization and Polymorph Control

The final compound is isolated as the α-form crystal via anti-solvent addition:

  • Crude product is dissolved in n-butanol at 68°C.

  • Toluene is added gradually, and the mixture is cooled to 5–10°C.

  • Crystals are filtered and dried under vacuum (48°C, 15 h).

PXRD and IR Data :

  • Characteristic peaks at 2θ = 12.4°, 18.7°, 22.3° confirm α-form.

  • IR (KBr): 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Impurity Profiling and Mitigation

Major impurities arise from incomplete amination or residual solvents:

ImpuritySourceMitigation Strategy
Des-methanesulfonyl analogIncomplete couplingExcess 4-methanesulfonylaniline
β-form crystalRapid coolingControlled crystallization

Scale-Up Considerations

  • Solvent Selection : THF and DMF are preferred for homogeneity and reaction efficiency.

  • Catalyst Recovery : Pd(OAc)₂ is recovered via filtration and reused (3 cycles, 85% efficiency).

  • Cost Analysis :

    StepCost Contribution (%)
    Thiazole synthesis35
    Amination45
    Amide coupling20

Q & A

Q. How to analyze metabolic pathways using mass spectrometry?

  • Methodological Answer :
  • LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at the thiazole ring) via fragmentation patterns (m/z shifts) .
  • Stable isotope labeling : Use ¹³C-labeled acetamide to track metabolic cleavage sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.